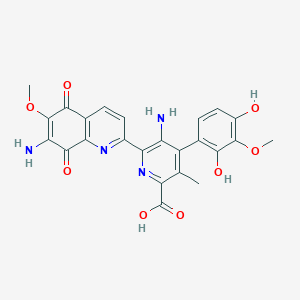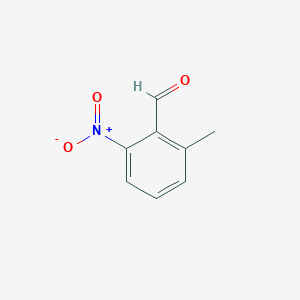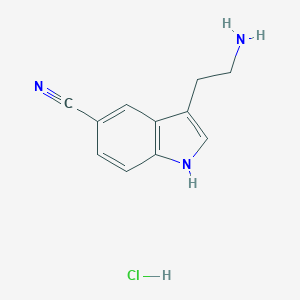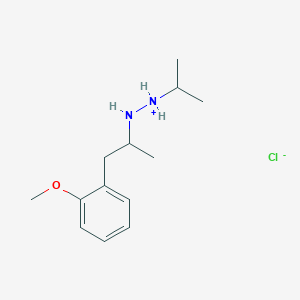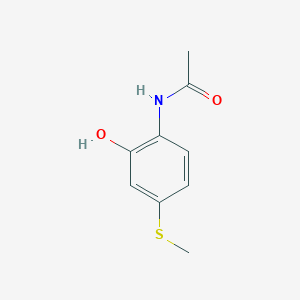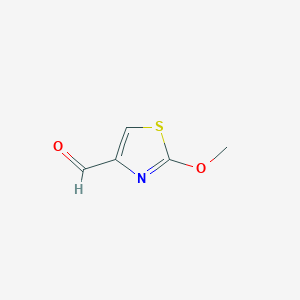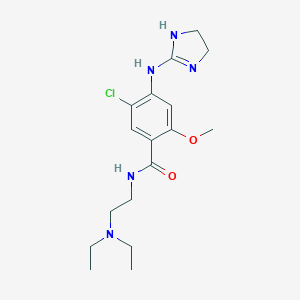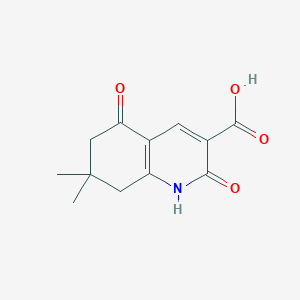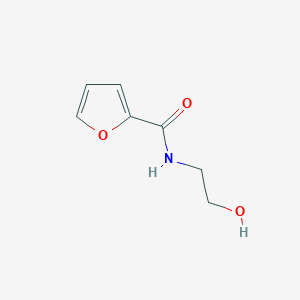
N-(2-hydroxyethyl)furan-2-carboxamide
説明
N-(2-hydroxyethyl)furan-2-carboxamide, also known as HU-211, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Israeli researchers led by Dr. Raphael Mechoulam. HU-211 is a non-psychoactive compound that has been shown to have anti-inflammatory, neuroprotective, and analgesic effects.
作用機序
The exact mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain sensation, inflammation, and neuronal function. N-(2-hydroxyethyl)furan-2-carboxamide has been shown to modulate the activity of CB1 and CB2 receptors, which are part of the endocannabinoid system.
生化学的および生理学的効果
N-(2-hydroxyethyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models. N-(2-hydroxyethyl)furan-2-carboxamide has also been shown to have analgesic effects and has been studied for its potential use in treating chronic pain.
実験室実験の利点と制限
N-(2-hydroxyethyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively studied for its pharmacological properties, making it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, N-(2-hydroxyethyl)furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental setups. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on N-(2-hydroxyethyl)furan-2-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide and its effects on the endocannabinoid system.
合成法
The synthesis of N-(2-hydroxyethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with ethylene oxide in the presence of a base catalyst. The resulting product is then acylated with a suitable amine to yield N-(2-hydroxyethyl)furan-2-carboxamide.
科学的研究の応用
N-(2-hydroxyethyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications in various medical conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-hydroxyethyl)furan-2-carboxamide has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(2-hydroxyethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-3-8-7(10)6-2-1-5-11-6/h1-2,5,9H,3-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWFESAEHWOKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148344 | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)furan-2-carboxamide | |
CAS RN |
107973-15-9 | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107973159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
